1-(6-氨基嘧啶-4-基)哌啶-4-碳腈

描述

Synthesis Analysis

The synthesis of compounds similar to “1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile” involves the use of o-aminopyrimidine aldehydes and o-aminopyrimidine ketones as precursors to construct fused pyrimidines . The synthesis of hard-to-access pyrimidine o-aminoketones has been generalized for the first time .Molecular Structure Analysis

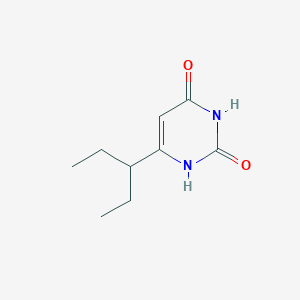

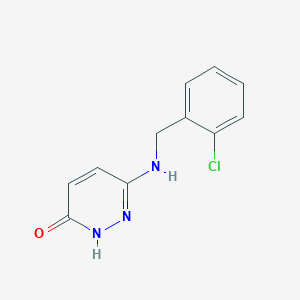

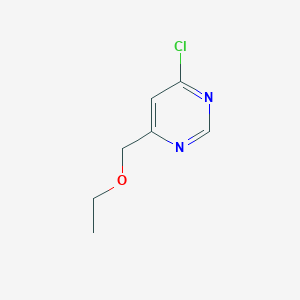

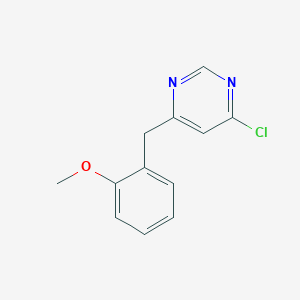

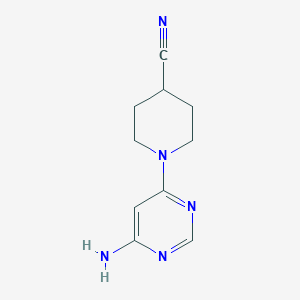

The molecular structure of “1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile” likely includes a pyrimidine ring and a piperidine ring. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .科学研究应用

合成和抗癌活性

已合成并评估了与1-(6-氨基嘧啶-4-基)哌啶-4-碳腈具有结构相似性的化合物,用于评估它们的抗癌活性。例如,取代嘧啶-哌嗪-香豆素和喹啉共轭物显示出显著的抗增殖活性,针对人类乳腺癌细胞系(MCF-7)和人类胚胎肾细胞(HEK293),某些化合物表现出比姜黄素更好的活性,姜黄素是一种已知的抗癌药物。针对Bcl-2蛋白的分子对接研究显示出良好的结合亲和力,表明了可能的作用机制(Parveen et al., 2017)。

抗微生物活性

关于嘧啶碳腈衍生物的研究,包括与1-(6-氨基嘧啶-4-基)哌啶-4-碳腈相关的结构,已经证明在体外对各种细菌和真菌菌株具有显著的抗微生物活性。一些化合物被发现能诱导细菌细胞膜破裂和解体,经场发射扫描电子显微镜分析证实(Bhat & Begum, 2021)。

5-羟色胺受体拮抗剂的开发

为了潜在应用于治疗腹泻综合征和与化疗相关的恶心等症状,合成了新型5-羟色胺5-HT3受体拮抗剂。该研究涉及微波辅助合成和在生物学测定中评估它们的功效,展示了这些化合物的治疗潜力(Mahesh, Perumal, & Pandi, 2004)。

融合杂环化合物的合成

已开发出高效的合成方法,用于生产具有潜在药理活性的各种融合杂环化合物。这些方法涉及碱催化的杂芳香环化,导致在初步生物评估中表现出有希望的化合物(Pratap et al., 2007)。

抗菌和抗氧化研究

一项研究聚焦于从4-氨基-6-芳基-2-苯基嘧啶-5-碳腈合成吡唑并[3,4-d]嘧啶衍生物,评估它们的抗菌活性。研究结果突出了这些化合物对细菌菌株的有效性,强调了它们作为抗菌剂的潜力(Rostamizadeh et al., 2013)。

作用机制

Target of Action

The primary target of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile is Protein Kinase B (PKB) , also known as Akt . PKB is an important component of intracellular signaling pathways that regulate growth and survival .

Mode of Action

1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This compound has been shown to have nanomolar potency and up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The inhibition of PKB by 1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile affects the Phosphatidylinositol-3 Kinase (PI3K)-PKB signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the activation of PI3K . Activated PI3K produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3), which promotes the activation of PKB . By inhibiting PKB, this compound disrupts the signaling through this pathway, affecting cellular processes such as proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The variation of the linker group between the piperidine and the lipophilic substituent identified 1-(6-aminopyrimidin-4-yl)piperidine-4-carbonitrile as a potent and orally bioavailable inhibitor of pkb .

Result of Action

The inhibition of PKB by 1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile can lead to the modulation of biomarkers of signaling through PKB in vivo . It has been shown to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

生化分析

Biochemical Properties

1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The interaction between 1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile and protein kinase B is characterized by the inhibition of the kinase activity, which in turn affects downstream signaling pathways involved in cell proliferation and survival .

Cellular Effects

The effects of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, 1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile has been shown to inhibit the activity of protein kinase B, leading to reduced phosphorylation of downstream targets such as glycogen synthase kinase 3 beta, forkhead box O transcription factors, and mammalian target of rapamycin . This inhibition results in decreased cell proliferation, increased apoptosis, and altered cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the pleckstrin homology domain of protein kinase B, preventing its activation by phosphorylation . This inhibition disrupts the phosphatidylinositol-3 kinase signaling pathway, leading to reduced cell proliferation and increased apoptosis. Additionally, 1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature and pH . Long-term studies have shown that prolonged exposure to 1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile can lead to sustained inhibition of protein kinase B activity, resulting in long-term effects on cellular function, including reduced cell proliferation and increased apoptosis .

Dosage Effects in Animal Models

The effects of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit protein kinase B activity without causing significant toxicity . At high doses, 1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of protein kinase B activity and subsequent cellular effects .

Metabolic Pathways

1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 are involved in the oxidation of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolic pathways affect the compound’s bioavailability and clearance from the body.

Transport and Distribution

The transport and distribution of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile within cells and tissues involve interactions with transporters and binding proteins. The compound is transported across cell membranes by specific transporters, including organic cation transporters . Once inside the cell, 1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with protein kinase B and other signaling molecules . Targeting signals and post-translational modifications, such as phosphorylation, play a role in directing 1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile to specific compartments or organelles within the cell . This localization is essential for the compound’s ability to modulate cellular signaling pathways and exert its biochemical effects.

属性

IUPAC Name |

1-(6-aminopyrimidin-4-yl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c11-6-8-1-3-15(4-2-8)10-5-9(12)13-7-14-10/h5,7-8H,1-4H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMWJBLFOIBBSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)C2=NC=NC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。